An In-Depth Technical Guide to Carbostyril 124 and its Reactive Derivatives for Advanced Fluorescence Applications
An In-Depth Technical Guide to Carbostyril 124 and its Reactive Derivatives for Advanced Fluorescence Applications
This guide provides a comprehensive technical overview of Carbostyril 124, a highly valuable fluorescent scaffold, with a particular focus on its functionalization into reactive intermediates such as Carbostyril 124 N-Carboxymethyl Chloride. This document is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of advanced fluorescent probes, bioconjugates, and luminescent assays.
The Carbostyril 124 Chromophore: A Foundation for Sensitive Detection
Carbostyril 124, also known as 7-amino-4-methyl-2(1H)-quinolinone, is a heterocyclic compound belonging to the coumarin family of fluorophores.[1][2][3] Its rigidized chemical structure imparts favorable photophysical properties, including a significant Stokes shift and high fluorescence quantum yields, making it an excellent building block for fluorescent probes.[4][5][6] The core structure of Carbostyril 124 serves as an efficient "antenna" for sensitizing the luminescence of lanthanide chelates, a principle leveraged in time-resolved fluorescence immunoassays.[6][7][8]
Core Physicochemical and Spectroscopic Properties
| Property | Value | Source(s) |
| CAS Number | 19840-99-4 | [4][5][6] |
| Molecular Formula | C₁₀H₁₀N₂O | [5][8][9] |
| Molecular Weight | 174.20 g/mol | [5][8][9] |
| Appearance | Light brown to gray solid | [9] |
| Melting Point | 278-280 °C | [6] |
| Solubility | Soluble in DMF and DMSO | [8] |
| Maximum Excitation (λex) | ~350 nm | [6] |
| Maximum Emission (λem) | ~441 nm | [10] |
Note: Spectral properties can be influenced by the solvent environment.
Synthesis of the Carbostyril 124 Core
The synthesis of the Carbostyril 124 core is typically achieved through a condensation reaction. A common method involves the reaction of 1,3-diaminobenzene with ethyl acetoacetate.[11]
Exemplary Synthesis Protocol
-
Combine 1,3-diaminobenzene and a molar equivalent of ethyl acetoacetate.
-
Heat the mixture, often at elevated temperatures (e.g., 130 °C), for an extended period (e.g., 20-30 hours) under an inert atmosphere, such as argon.[11]
-
Upon cooling, the product precipitates as a solid.
-
The crude product can be purified by recrystallization from a suitable solvent, such as methanol, to yield Carbostyril 124.[11]
Caption: Synthesis of Carbostyril 124.
Functionalization for Bioconjugation: Carbostyril 124 N-Carboxymethyl Chloride
To be utilized as a fluorescent label, the Carbostyril 124 core must be functionalized with a reactive group that can covalently attach to biomolecules. Carbostyril 124 N-Carboxymethyl Chloride is a prime example of such a reactive intermediate.
Properties of Carbostyril 124 N-Carboxymethyl Chloride
| Property | Value | Source(s) |
| CAS Number | 183613-11-8 | [12][13] |
| Molecular Formula | C₁₂H₁₁ClN₂O₂ | [13][14] |
| Molecular Weight | 250.68 g/mol | [13][14] |
| IUPAC Name | 2-chloro-N-(4-methyl-2-oxo-1H-quinolin-7-yl)acetamide | [7] |
Synthesis of Carbostyril 124 N-Carboxymethyl Chloride
This derivative is synthesized by the N-carboxymethylation of the parent Carbostyril 124. This involves the reaction of the amino group on the Carbostyril 124 core with a suitable electrophile, such as chloroacetyl chloride, in the presence of a base.[7]
-
Dissolve Carbostyril 124 in an appropriate aprotic solvent (e.g., DMF or THF).
-
Add a non-nucleophilic base, such as sodium hydride, to deprotonate the lactam nitrogen, thereby increasing its nucleophilicity.[7]
-
Slowly add chloroacetyl chloride to the reaction mixture. The deprotonated nitrogen will attack the electrophilic carbonyl carbon of the chloroacetyl chloride.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched, and the product is extracted and purified, typically by column chromatography.
Caption: Synthesis of the reactive intermediate.
Application in Fluorescent Labeling
The chloroacetamide group of Carbostyril 124 N-Carboxymethyl Chloride is a well-established alkylating agent.[7] The carbon atom adjacent to the chlorine is electrophilic and is susceptible to nucleophilic attack, leading to the displacement of the chloride ion. This makes it particularly useful for labeling biomolecules containing nucleophilic functional groups, such as the thiol group of cysteine residues in proteins and peptides.
Mechanism of Thiol-Reactive Labeling
The reaction proceeds via a nucleophilic substitution mechanism where the sulfur atom of a thiol group attacks the carbon atom bearing the chlorine, forming a stable thioether bond.
Caption: Labeling a thiol-containing biomolecule.
Exemplary Protocol for Labeling a Thiol-Containing Peptide
-
Peptide Preparation: Dissolve the thiol-containing peptide in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2-7.5).
-
Dye Preparation: Prepare a stock solution of Carbostyril 124 N-Carboxymethyl Chloride in an organic solvent such as DMF or DMSO.
-
Labeling Reaction: Add a molar excess of the dissolved dye to the peptide solution. The reaction is typically carried out at room temperature for several hours or overnight in the dark.
-
Purification: The labeled peptide is separated from the unreacted dye and byproducts using techniques such as size-exclusion chromatography or reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final conjugate is characterized by mass spectrometry to confirm the covalent attachment of the dye and by UV-Vis spectroscopy to determine the labeling efficiency.
Analytical Characterization Workflow
A robust analytical workflow is crucial to validate the synthesis and application of Carbostyril 124 derivatives.
Caption: Analytical workflow for probe development.
Safety and Handling
Carbostyril 124 and its derivatives are intended for research use only.[7][13] As with all chemical reagents, they should be handled by trained personnel in a well-ventilated laboratory, following standard safety protocols. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
References
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ResearchGate. (n.d.). Synthesis and Importance of Coumarin Derivatives in Medicinal Chemistry: A Comprehensive Review. Retrieved from [Link]
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Atlantis Press. (2025). Green Synthesis and Pharmacological Applications of Coumarin and Its Derivatives: A Review. Retrieved from [Link]
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(2024). Synthesis of coumarin derivatives and their applications. Retrieved from [Link]
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Bouhaoui, A., et al. (2024). Syntheses, reactivity, and biological applications of coumarins. Frontiers in Chemistry, 12. Retrieved from [Link]
-
(2025). A Research Study in the Synthesis and the Applications of Coumarin Derivatives. Retrieved from [Link]
-
(2015). Fluorescence quenching of 7-amino-4-methylcoumarin by different TEMPO derivatives. Retrieved from [Link]
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PhotochemCAD. (n.d.). Carbostyril 124. Retrieved from [Link]
-
Anaspec. (n.d.). AMC [7-Amino-4-methylcoumarin]. Retrieved from [Link]
-
(2025). Fluorescence quenching of 7-amino-4-methylcoumarin by different TEMPO derivatives. Retrieved from [Link]
-
PubChem. (n.d.). Carbostyril 124 N-Carboxymethyl Methanethiosulfonate. Retrieved from [Link]
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